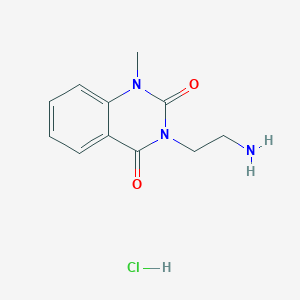

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride

Description

Structural Overview and Nomenclature

This compound presents a complex heterocyclic structure built upon the fundamental quinazoline-2,4-dione scaffold. The compound bears the molecular formula C11H14ClN3O2 and exhibits a molecular weight of 255.70 grams per mole, as documented in chemical databases. The systematic nomenclature reflects the precise positioning of functional groups, with the aminoethyl chain attached at the 3-position and a methyl group at the 1-position of the quinazoline ring system.

The compound exists in multiple synonymous forms, including 3-(2-aminoethyl)-1-methylquinazoline-2,4-dione hydrochloride, 1417348-88-9, 1332124-72-7, and 3-(2-aminoethyl)-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione hydrochloride. These various designations reflect different approaches to chemical nomenclature while describing the same molecular entity. The hydrochloride salt form enhances the compound's water solubility and stability characteristics, making it more suitable for various research applications.

The parent compound without the hydrochloride counterion is identified by PubChem compound identification number 56737875, designated as 2,4(1H,3H)-quinazolinedione, 3-(2-aminoethyl)-1-methyl-, hydrochloride. This relationship demonstrates the hierarchical nature of chemical classification systems, where salt forms are categorized as derivatives of their respective parent compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H14ClN3O2 | |

| Molecular Weight | 255.70 g/mol | |

| PubChem CID | 75485502 | |

| Parent Compound CID | 56737875 | |

| Creation Date | 2014-07-12 | |

| Last Modification | 2025-05-18 |

Historical Context of Quinazoline-2,4(1H,3H)-Dione Research

The historical development of quinazoline chemistry traces back to the pioneering work of Griess in 1869, who achieved the first synthesis of a quinazoline derivative through the reaction of anthranilic acid with cyanogen. This foundational work established the groundwork for subsequent investigations into quinazoline-containing compounds. The initial synthesis produced 2-cyano-3,4-dihydro-4-oxoquinazoline, which was originally termed bicyanoamido benzoyl and retained this designation until 1885.

The nomenclature "quinazoline" was formally proposed by Widdege in 1887, recognizing the compound's isomeric relationship with cinnoline and quinoxaline. Alternative historical names including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene have occasionally appeared in the literature, reflecting the evolving understanding of this heterocyclic system.

Significant methodological advances occurred through the work of Bischler and Lang, who developed decarboxylation procedures for quinazoline synthesis. Gabriel's contributions in 1903 provided more satisfactory synthetic approaches to quinazoline derivatives. The development of the Niementowski synthesis represented another crucial milestone, involving the condensation of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines.

Modern synthetic approaches have expanded considerably, with recent developments including microwave-assisted synthesis techniques that significantly reduce reaction times and improve yields. The introduction of eco-efficient one-pot synthesis methods using water as a solvent has addressed environmental concerns while maintaining synthetic efficiency. These methodological advances have facilitated the preparation of increasingly complex quinazoline derivatives, including compounds with specific substitution patterns like this compound.

Significance in Heterocyclic Chemistry

Quinazoline-2,4(1H,3H)-dione derivatives occupy a central position in heterocyclic chemistry due to their versatile structural framework and diverse biological activities. The quinazoline core consists of a bicyclic aromatic system comprising a benzene ring fused with a pyrimidine ring, creating a planar molecular geometry that facilitates various intermolecular interactions. The presence of the fused benzene ring significantly alters the properties of the pyrimidine component, rendering the two nitrogen atoms non-equivalent and creating marked polarization in the 3,4-double bond.

The structural significance of quinazoline derivatives extends beyond their fundamental chemistry to encompass their role as privileged scaffolds in medicinal chemistry. Over 200 biologically active quinazoline and quinoline alkaloids have been identified in nature, demonstrating the evolutionary importance of this heterocyclic system. The quinazoline nucleus appears in nine United States Food and Drug Administration approved pharmaceuticals, highlighting its pharmaceutical relevance.

Research has demonstrated that quinazoline-2,4(1H,3H)-dione derivatives function as fluoroquinolone-like inhibitors of bacterial gyrase and deoxyribonucleic acid topoisomerase IV. This mechanism of action positions these compounds as potential antimicrobial agents capable of addressing bacterial resistance issues that plague conventional fluoroquinolone therapies. The structural modifications possible within the quinazoline framework allow for systematic structure-activity relationship studies, enabling the optimization of biological properties through rational drug design approaches.

The synthetic accessibility of quinazoline derivatives contributes significantly to their importance in heterocyclic chemistry. Multiple established synthetic routes, including the Griess synthesis, Niementowski reaction, and modern one-pot procedures, provide researchers with diverse approaches to construct these heterocyclic systems. The development of green chemistry approaches, such as carbon dioxide-involved synthesis and water-based reactions, demonstrates the continued evolution of quinazoline synthetic methodology.

Position within Quinazoline Derivative Classification Systems

The classification of quinazoline derivatives follows systematic approaches based on substitution patterns, ring fusion arrangements, and functional group distributions. This compound represents a disubstituted quinazoline derivative with specific substitutions at the 1- and 3-positions of the quinazoline core. This classification scheme distinguishes it from other categories including trisubstituted, tetrasubstituted, and various fused derivative classes.

Within the broader quinazoline family, compounds are systematically categorized based on their substitution patterns. Disubstituted derivatives encompass positions including (1,2), (1,3), (1,6), (2,3), (2,4), and (3,6), with the target compound falling into the (1,3) disubstituted category. This classification system enables researchers to systematically study structure-activity relationships and predict potential biological properties based on substitution patterns.

The presence of the 2,4-dione functionality places this compound within the quinazoline-2,4(1H,3H)-dione subfamily, which exhibits distinct chemical properties compared to other quinazoline derivatives. These compounds demonstrate various pharmacological functions including antibacterial, anticonvulsant, anti-inflammatory, anticancer, and analgesic activities. Recent research has identified additional biological activities such as vascular endothelial growth factor receptor 2 inhibition, heat shock protein 90 inhibition, and glucocerebrosidase inhibition.

The hydrochloride salt form represents a common pharmaceutical modification that enhances water solubility and chemical stability. This modification positions the compound within the broader category of quinazoline hydrochloride salts, which are frequently employed in pharmaceutical applications due to their improved handling characteristics and bioavailability profiles.

| Classification Category | Specific Designation | Structural Features |

|---|---|---|

| Substitution Pattern | (1,3) Disubstituted | Methyl at position 1, aminoethyl at position 3 |

| Functional Group Class | Quinazoline-2,4-dione | Carbonyl groups at positions 2 and 4 |

| Salt Form | Hydrochloride | Enhanced solubility and stability |

| Ring System | Bicyclic heterocycle | Fused benzene-pyrimidine structure |

| Nitrogen Content | Three nitrogen atoms | Two in quinazoline core, one in aminoethyl chain |

The systematic classification of this compound within established frameworks facilitates its integration into medicinal chemistry databases and enables predictive modeling of its potential biological activities. The specific combination of structural features represented in this compound provides a unique molecular signature that distinguishes it from other quinazoline derivatives while maintaining the essential pharmacophoric elements associated with biological activity.

Properties

IUPAC Name |

3-(2-aminoethyl)-1-methylquinazoline-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMKKIIGJFIGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Cyclization of Anthranilic Acid Derivatives

One of the classical approaches involves synthesizing the quinazoline-2,4-dione core through cyclization of anthranilic acid derivatives. This method typically includes:

- Starting Material: Anthranilic acid or methyl anthranilate, which serve as precursors for the quinazoline ring.

- Key Steps:

- N-alkylation: Alkylation of anthranilic acid derivatives with suitable alkylating agents such as ethyl chloroacetate or benzyl chloride to introduce the aminoethyl group.

- Cyclization: Intramolecular cyclization facilitated by dehydrating agents or acid catalysts, leading to the quinazoline-2,4-dione core.

- Methylation: Introduction of methyl groups at the nitrogen atom, often via methyl iodide or methylation reagents under basic conditions.

- Example: A typical route involves condensation of methyl anthranilate with carbonyldiimidazole (CDI), followed by cyclization and methylation to form the target compound, as described in research involving methyl anthranilate derivatives.

Hydrazinolysis and Derivative Formation

Hydrazine derivatives are frequently employed to modify the quinazoline core:

Preparation of Key Intermediates:

- For instance, hydrazinolysis of diacetohydrazide derivatives affords compounds suitable for subsequent alkylation with agents like benzyl chloride or methyl iodide, leading to the final aminoethyl substituted derivatives.

Alkylation of the Quinazoline Core

A crucial step involves alkylating the nitrogen atom in the quinazoline ring to introduce the aminoethyl side chain:

- Reagents: Benzyl chloride, methyl iodide, or similar alkylating agents.

- Conditions: Reflux in solvents such as acetic acid, or in the presence of bases like potassium carbonate or sodium hydride.

- Outcome: Formation of N-alkylated quinazoline derivatives, which are then subjected to further modifications to incorporate the aminoethyl group.

Hydrolysis and Functionalization of Nitrile Intermediates

Some synthetic routes utilize nitrile intermediates:

Example: Hydrolysis of 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetonitrile yields the corresponding acid, which can be further modified.

Final Conversion to Hydrochloride Salt

The last step involves converting the free base to its hydrochloride salt:

- Method: Treatment of the free amine with hydrogen chloride in an appropriate solvent (e.g., ethanol, methanol, or water) under controlled conditions.

- Outcome: Formation of the hydrochloride salt, which enhances stability and facilitates pharmaceutical formulation.

Research Findings and Analysis

- Efficiency and Yield: The hydrazinolysis-based methods (Method B) have shown yields around 70-72%, indicating high efficiency for synthesizing aminoalkyl derivatives.

- Versatility: The nitrile hydrolysis approach (Method C) demonstrates flexibility in introducing various substituents, enabling diverse derivative synthesis.

- Optimization: Conditions such as reflux temperature, choice of solvent, and base strength significantly influence the yield and purity of the final compound.

- Structural Confirmation: Techniques like NMR, MS, and IR are routinely employed to confirm the structure of intermediates and final products, ensuring the integrity of the synthesis pathway.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation Products: Quinazoline N-oxides and other oxidized derivatives.

Reduction Products: Reduced quinazoline derivatives with altered electronic properties.

Substitution Products: Functionalized quinazoline compounds with diverse chemical properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride.

- Mechanism of Action : Quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription. This mechanism positions them as potential candidates for developing new antimicrobial agents to combat antibiotic resistance .

- Research Findings : A study reported the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives that exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these compounds, certain derivatives demonstrated a broad bioactive spectrum, suggesting their potential as effective antimicrobial agents .

| Compound | Activity Against | Comments |

|---|---|---|

| Compound 13 | Gram-positive bacteria | Broad spectrum activity |

| Compound 15 | Gram-negative bacteria | Comparable to standard drugs |

Antiviral Properties

The antiviral potential of quinazoline derivatives has also been explored, particularly in the context of hepatitis C virus (HCV) infections.

- Metal Ion Chelation : Some derivatives with metal ion chelating structures have shown promising inhibitory activities against non-structural protein 5B (NS5B) polymerase of HCV. These compounds were designed to enhance their antiviral efficacy through structural modifications .

- Efficacy : In a study evaluating various quinazoline derivatives, certain compounds exhibited EC50 values less than 10 μM against HCV, surpassing the efficacy of established antiviral drugs like ribavirin. The therapeutic index (TI) for these compounds was comparable to ribavirin, indicating their potential as viable alternatives in HCV treatment .

| Compound | EC50 (μM) | TI Comparison |

|---|---|---|

| Compound 10n | <10 | Comparable to ribavirin (TI = 2.3) |

| Compound 10p | <10 | Comparable to ribavirin (TI = 2.3) |

Drug Design and Synthesis

The structural versatility of quinazoline derivatives allows for extensive modifications that can lead to the development of new pharmaceutical agents.

- Synthetic Pathways : The synthesis of this compound involves multiple steps including alkylation reactions and cyclization processes. These synthetic methods enable the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

- Case Studies : Several studies have documented the successful synthesis of various substituted quinazoline derivatives using different methodologies such as phase transfer catalysis and DMAP-catalyzed reactions. These approaches not only streamline the synthesis process but also improve yields and purity of the final products .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.

Pathways Involved: It can influence signaling pathways, gene expression, and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues within the Quinazoline-2,4-dione Family

The quinazoline-2,4-dione scaffold is a versatile platform for modifications. Below is a comparison with key derivatives:

Key Findings :

- Substituent Effects : Methyl (Me) or chloro (Cl) groups at positions 6 or 8 enhance spin-orbit coupling (SOC) and stabilize triplet excited states, making these derivatives suitable for optoelectronic applications .

- Aminoethyl vs. Allyl: The 2-aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, whereas allyl groups (e.g., in 3-allylquinazoline-2,4-dione) increase hydrophobicity .

Functional Analogues with Dione Cores

Compounds sharing the 2,4-dione motif but differing in core heterocycles include:

Key Findings :

Aminoethyl-Substituted Analogues

Compounds with 2-aminoethyl groups but distinct scaffolds:

| Compound | Core Structure | Molecular Formula | Key Properties | References |

|---|---|---|---|---|

| N-(2-Aminoethyl)phthalimide HCl | Phthalimide | C₁₀H₁₀N₂O₂·HCl | Solid-state stability; m.p. 271–275°C |

Key Findings :

- Aminoethyl Utility: The 2-aminoethyl group enhances solubility and enables conjugation in drug design, as seen in both the target compound and N-(2-aminoethyl)phthalimide .

Biological Activity

3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a derivative of quinazoline that has garnered attention due to its diverse biological activities. This compound belongs to a class of quinazoline derivatives known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C10H11N3O

- Molecular Weight : 177.16 g/mol

- CAS Number : 144734-40-7

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. In a study assessing various quinazoline derivatives against Gram-positive and Gram-negative bacteria, it was found that certain compounds exhibited significant antimicrobial activity.

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound 13 | 15 | 65 | Against E. coli |

| Compound 15 | 12 | 80 | Against S. aureus |

| Compound 14a | 12 | 70 | Against C. albicans |

Among these, compound 13 demonstrated notable activity against Escherichia coli, with an inhibition zone of 15 mm and an MIC of 65 mg/mL, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have also been studied extensively. For instance, a derivative similar to this compound was shown to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages. This compound alleviated neutrophil infiltration and tissue edema in models of acute lung injury induced by lipopolysaccharides (LPS). The findings suggest that these derivatives could serve as potential agents for managing cytokine-mediated inflammatory responses .

Anticancer Activity

Quinazoline derivatives have been investigated for their anticancer properties. A series of studies highlighted that certain compounds in this class could inhibit cancer cell proliferation. For example, derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Case Study: Anticancer Efficacy

In a study focusing on the anticancer potential of quinazoline derivatives:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- Compound A showed IC50 values of 12 µM for HeLa cells.

- Compound B displayed significant apoptosis induction in MCF-7 cells.

These results indicate the potential for developing new anticancer therapies based on quinazoline structures .

Q & A

Basic Synthesis and Optimization

Q: What are the most effective synthetic routes for 3-(2-aminoethyl)-1-methylquinazoline-2,4(1H,3H)-dione hydrochloride, and how can reaction conditions be optimized? A: Traditional methods for quinazoline-2,4-diones involve anthranilic acid derivatives reacting with toxic reagents like phosgene or chlorosulfonyl isocyanate . However, recent advancements utilize CO₂ as a greener carbonyl source, reducing waste and toxicity. Optimization may include adjusting catalyst systems (e.g., ionic liquids) or reaction temperatures to improve yields. For example, highlights CO₂ incorporation into quinazoline-dione scaffolds under mild conditions, achieving >80% efficiency in model systems.

Structural Confirmation

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Multinuclear NMR (¹H, ¹³C) is essential for verifying substituent positions and hydrogen bonding patterns, particularly for the quinazoline-dione core and aminoethyl side chain. For example, in related compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride), ¹H-NMR signals at δ 9.00 ppm (brs) confirm amine hydrochloride formation . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .

Solubility and Formulation Challenges

Q: How can researchers address poor aqueous solubility during in vitro assays? A: Solubility can be enhanced via salt formation (e.g., hydrochloride counterion) or co-solvent systems (DMSO/PBS mixtures). demonstrates that derivatives like 3-acetoxy-6-amino-7-chloro-quinazoline-dione are purified via recrystallization in ethanol, suggesting ethanol/water mixtures as viable solvents. For biological assays, sonication or micellar encapsulation (e.g., using cyclodextrins) may stabilize the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.